REACTION_CXSMILES
|
Cl.N1C=CC=CC=1.C[O:9][C:10]1[CH:24]=[CH:23][C:13]([C:14]([C:16]2[NH:17][C:18](=[O:22])[NH:19][C:20]=2[CH3:21])=[O:15])=[CH:12][CH:11]=1>>[OH:9][C:10]1[CH:24]=[CH:23][C:13]([C:14]([C:16]2[NH:17][C:18](=[O:22])[NH:19][C:20]=2[CH3:21])=[O:15])=[CH:12][CH:11]=1 |f:0.1|
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=CC=C1
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C(=O)C=2NC(NC2C)=O)C=C1
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred mechanically for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction mixture is poured on ice-2NHCl
|
Type
|
WASH
|
Details
|
The resulting precipitate is washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallized from isopropanol-water
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C(=O)C=2NC(NC2C)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |